molecular formula C22H16Cl2N2O3S2 B2830357 2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 690642-79-6

2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2830357
CAS No.: 690642-79-6
M. Wt: 491.4
InChI Key: FFKWUKNPQCUVKZ-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H16Cl2N2O3S2 and its molecular weight is 491.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Agents

Compounds with structures related to the provided chemical have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. The analogues with specific substitutions demonstrated potent inhibitory effects against human TS, suggesting their utility in cancer treatment. For example, certain nonclassical analogues showed more potency than established compounds, indicating their potential as lead compounds in drug discovery for cancer therapy (Gangjee et al., 1996).

Antiproliferative Activities

Some derivatives of structurally related molecules have been evaluated for their antiproliferative activity against cancer cell lines. A specific synthesis approach led to new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, showing significant antiproliferative effects, indicating these compounds' potential in developing new anticancer therapies. The structural and concentration-dependent activation of these compounds suggests a promising area for further exploration in targeted cancer treatments (Atapour-Mashhad et al., 2017).

Antimicrobial Activities

Compounds within the thieno[2,3-d]pyrimidin-4-one series have demonstrated promising antimicrobial activities, making them of interest in developing new antibiotics or antifungal agents. The exploration of new scaffolds incorporating this core structure could lead to the discovery of novel antimicrobial agents with unique mechanisms of action, potentially addressing the growing issue of antibiotic resistance (Hafez et al., 2016).

Properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3S2/c1-3-8-26-21(28)19-14(18-7-4-12(2)29-18)10-30-20(19)25-22(26)31-11-17(27)13-5-6-15(23)16(24)9-13/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKWUKNPQCUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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